molecular formula C11H14N2O B2911807 1-Phenylpyrrolidine-2-carboxamide CAS No. 1378301-20-2

1-Phenylpyrrolidine-2-carboxamide

Cat. No.: B2911807
CAS No.: 1378301-20-2
M. Wt: 190.246
InChI Key: QYRXZLMOIBPKTJ-UHFFFAOYSA-N
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Description

1-Phenylpyrrolidine-2-carboxamide (CAS 1378301-20-2) is a pyrrolidine-based small molecule of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile scaffold in the design and synthesis of novel bioactive agents. Research indicates that pyrrolidine-2-carboxamide derivatives exhibit a broad spectrum of pharmacological activities. Key research applications include the development of antimicrobial agents, particularly as mimics of proline-rich antimicrobial peptides (AMPs) to combat multi-drug resistant bacterial pathogens . These derivatives are also investigated as potent inhibitors of metabolic enzymes; recent studies show specific analogues demonstrate strong inhibitory activity against α-amylase and α-glucosidase, making them candidates for diabetes management research . Furthermore, structurally related N-(substituted phenyl)pyrrolidine-2-carboxamide compounds have shown promising anticonvulsant activity in maximal electroshock seizure (MES) models, highlighting their potential in central nervous system (CNS) disorder research . The pyrrolidine-2-carboxamide core is recognized for its role as a reverse-turn mimetic and is found in ligands for various biological targets, underscoring its utility in early-stage drug discovery . This product is provided for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with appropriate safety precautions; the provided safety data indicates potential hazards including H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) .

Properties

IUPAC Name

1-phenylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-11(14)10-7-4-8-13(10)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRXZLMOIBPKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378301-20-2
Record name 1-phenylpyrrolidine-2-carboxamide
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylpyrrolidine-2-carboxamide can be synthesized through various methods. One common approach involves the reaction of pyrrolidine with phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-Phenylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

1-Phenylpyrrolidine-2-carboxamide derivatives have been investigated for several therapeutic applications:

  • HIV-1 Inhibitors: Certain derivatives, such as 1-(4-Bromobenzoyl)-2-phenylpyrrolidine-2-carboxamide, show potential as non-nucleoside reverse transcriptase inhibitors for HIV-1 .
  • P2X7 Receptor Antagonists: Pyroglutamide-based compounds, including (S)-N-(2,4-dichlorophenyl)-5-oxo-1-phenylpyrrolidine-2-carboxamide, act as P2X7 receptor antagonists, which are implicated in reducing inflammation by inactivating the P2RX7 receptor . P2RX7 modulators are of interest for therapeutic applications related to inflammatory conditions .
  • Cardiotonic Agents: 2-Phenylthiazolidine derivatives, including carboxamides, have shown cardiotonic activity. In particular, the conversion of thiazolidine to pyrrolidine rings affects positive inotropic activity .
  • Notum Inhibitors: Optimization of 1-phenylpyrrolidine has led to the identification of compounds that inhibit Notum enzymatic activity. Notum is a negative regulator of Wnt signaling, and its inhibition can be achieved by small, drug-like molecules .

Drug Discovery

This compound scaffolds are utilized in drug discovery:

  • Building Blocks: N-phenyl-1-sulfonyl-2-pyrrolidine carboxamides are used in creating libraries for drug discovery .
  • Chemical Scaffolds: They serve as chemical scaffolds for identifying inhibitors of enzymes like Notum .

Bioactive Compounds

This compound is a component in synthesizing various bioactive compounds:

  • Flavonoids: Flavonoids, which have a basic structural unit of 2-phenylchromone, are polyphenolic compounds with anti-inflammatory, antitumor, antiviral, and cardiovascular effects .
  • Cocoa Polyphenols: Cocoa polyphenols, which include flavanols, can modify risk factors for chronic human conditions such as inflammation and high blood pressure .

Data Table: Applications and Activities of this compound Derivatives

ApplicationCompound TypeActivity/Target
HIV-1 Inhibition1-(4-Bromobenzoyl)-2-phenylpyrrolidine-2-carboxamideNon-nucleoside reverse transcriptase inhibitor
Anti-inflammatoryPyroglutamide-based P2X7 antagonistsP2RX7 receptor antagonist
Cardiotonic2-Phenylthiazolidine-3-carboxamidesPositive inotropic activity
Enzyme InhibitionOptimized 1-phenylpyrrolidine derivativesNotum enzymatic activity inhibitor
Drug DiscoveryN-phenyl-1-sulfonyl-2-pyrrolidine carboxamidesBuilding blocks for drug libraries
Treatment of Colorectal CancerNatural compoundsInduce apoptosis via increased cleaved caspase-7 and -8 and Bax expression

Mechanism of Action

The mechanism of action of 1-Phenylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, including those involved in neurotransmission and metabolic processes .

Comparison with Similar Compounds

Key Insights :

  • The phenyl group in 1-phenyl derivatives enhances aromatic stacking interactions in receptor binding .
  • Acyl groups (e.g., acetyl) improve solubility but may reduce membrane permeability .
  • Halogenated substituents (e.g., 6-chloropyridinyl) introduce electronegative regions for targeted interactions .

Carboxamide Side Chain Modifications

Variations in the carboxamide side chain alter steric and electronic profiles:

Compound Name Side Chain Structure Molecular Formula Molecular Weight (g/mol) Biological Relevance Reference
1-Pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-pyrrolidine-2-carboxamide Biphenylmethyl with tetrazole C₃₀H₃₁N₇O₂ 529.62 High AT₁ receptor affinity (Ki < 10 nM)
(2S,Z)-1-Benzyl-N-(4-oxopent-2-en-2-yl)pyrrolidine-2-carboxamide Oxopentenyl C₁₈H₂₄N₂O₂ 300.40 Conformational flexibility for enzyme inhibition
(S)-N-[(4-Methoxybenzamido)-2-methylpropanoyl]pyrrolidine-2-carboxamide Methoxybenzamido-propanoyl C₂₀H₂₆N₄O₅S 434.51 Peptidomimetic applications

Key Insights :

  • Biphenyl-tetrazole side chains enhance angiotensin receptor binding via π-π interactions and hydrogen bonding .
  • Oxopentenyl groups introduce keto-enol tautomerism, modulating reactivity in catalytic processes .

Stereochemical Variations

Stereochemistry at position 2 of the pyrrolidine ring critically affects biological activity:

Compound Name Configuration Molecular Formula Molecular Weight (g/mol) Activity Notes Reference
(2S)-1-Phenylpyrrolidine-2-carboxamide S C₁₁H₁₄N₂O 190.24 Higher receptor selectivity
(2R)-1-Phenylpyrrolidine-2-carboxamide R C₁₁H₁₄N₂O 190.24 Reduced binding affinity

Key Insights :

  • The S-configuration optimizes spatial alignment with chiral binding pockets in targets like G-protein-coupled receptors .

Structural Analogs and Positional Isomers

Deviations in the carboxamide position or core structure yield distinct properties:

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Differences Reference
N-Phenylpyrrolidine-1-carbothioamide Thioamide at position 1 C₁₁H₁₄N₂S 206.31 Thioamide group alters hydrogen bonding
N-Methyl-N-phenylpyrrolidine-3-carboxamide Carboxamide at position 3 C₁₂H₁₆N₂O 204.27 Altered ring conformation and target engagement

Key Insights :

  • Thioamides exhibit stronger hydrogen-bond acceptor capacity but lower metabolic stability .
  • Positional isomers (e.g., 3-carboxamide vs. 2-carboxamide) disrupt pharmacophore geometry .

Biological Activity

1-Phenylpyrrolidine-2-carboxamide, a compound belonging to the pyrrolidine alkaloid class, has garnered attention for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

This compound exhibits several significant biological activities:

  • Antioxidant Activity : It has been shown to scavenge free radicals, contributing to its potential in combating oxidative stress-related diseases.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering therapeutic benefits in conditions characterized by chronic inflammation.
  • Antibacterial and Antifungal Properties : Research indicates that this compound can inhibit the growth of various bacterial and fungal strains, suggesting its utility in treating infections.
  • Anticancer Activity : Preliminary studies indicate that it may exert cytotoxic effects on cancer cells, although further investigation is needed to elucidate its mechanisms.

The biological effects of this compound are primarily mediated through its interaction with specific molecular targets. It is believed to modulate enzyme activities and receptor functions, influencing various signaling pathways. For instance:

  • Calcineurin Inhibition : Some derivatives of this compound have been identified as calcineurin inhibitors, which are significant in the treatment of autoimmune diseases and organ transplant rejection .
  • Targeting N-myristoyltransferase : Molecular docking studies have revealed that certain derivatives can bind effectively to N-myristoyltransferase (NMT), a critical enzyme in malaria parasites, demonstrating potential antimalarial properties .

Antiplasmodial Activity

A study synthesized several derivatives of pyrrolidine carboxamides, including this compound. These derivatives exhibited potent antiplasmodial activity against Plasmodium falciparum, with IC50 values ranging from 2.40 to 8.30 µM. Notably, some compounds demonstrated antioxidant capabilities comparable to ascorbic acid .

Anti-inflammatory Potential

Research has highlighted the role of pyrrolidine derivatives in modulating inflammatory responses. A study indicated that these compounds could inhibit the production of pro-inflammatory cytokines by targeting pathways involving P2X7 receptors, which are implicated in various inflammatory diseases .

Data Table: Biological Activities of this compound

Biological ActivityMechanism/TargetReference
AntioxidantFree radical scavenging
Anti-inflammatoryCytokine modulation
AntibacterialInhibition of bacterial growth
AntifungalInhibition of fungal pathogens
AnticancerCytotoxic effects on cancer cells
AntimalarialInhibition of N-myristoyltransferase

Q & A

How can 1-Phenylpyrrolidine-2-carboxamide be synthesized, and what methods are used to confirm its structural integrity?

Answer: The synthesis typically involves amide coupling between pyrrolidine-2-carboxylic acid derivatives and substituted phenylamines. For example, 1-acyl derivatives of pyrrolidine-2-carboxamide can be synthesized via nucleophilic substitution or condensation reactions, followed by purification using column chromatography . Structural confirmation requires a combination of techniques:

  • NMR spectroscopy (¹H and ¹³C) to verify substituent positions and stereochemistry.
  • Mass spectrometry (ESI-MS or HRMS) to confirm molecular weight.
  • X-ray crystallography (using programs like SHELXL for refinement) to resolve absolute stereochemistry and bond geometries .

What spectroscopic and computational methods are recommended for characterizing pyrrolidine-2-carboxamide derivatives?

Answer:

  • Spectroscopy :
    • IR spectroscopy identifies functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹).
    • Chiral HPLC separates enantiomers, critical for assessing stereochemical purity .
  • Computational :
    • Density Functional Theory (DFT) predicts vibrational spectra and electronic properties.
    • Molecular docking (e.g., AutoDock) evaluates binding affinities to targets like PARP or AT1 receptors .

How should researchers design experiments to analyze structure-activity relationships (SAR) for this compound?

Answer:

  • Variation of substituents : Synthesize analogs with modified phenyl or pyrrolidine groups (e.g., halogenation, alkylation) .
  • Biological assays : Test analogs against target proteins (e.g., PARP inhibition assays measuring IC50 values, as seen in compound A-966492 with IC50 = 1 nM ).
  • Statistical analysis : Use multivariate regression to correlate structural features (e.g., logP, steric bulk) with activity.

How can contradictory pharmacological data between studies be resolved?

Answer: Contradictions often arise from differences in:

  • Assay conditions (e.g., buffer pH, temperature).
  • Compound purity (e.g., residual solvents affecting results).
  • Stereochemical variability (e.g., unintended racemization).
    Methodological solutions :
  • Validate purity via HPLC and elemental analysis.
  • Replicate assays under standardized conditions.
  • Use chiral resolution techniques (e.g., enantioselective synthesis) to isolate active stereoisomers .

What strategies optimize stereochemical control during synthesis to enhance biological activity?

Answer:

  • Chiral auxiliaries : Temporarily introduce stereochemical guidance (e.g., Evans auxiliaries for α-amino acid derivatives) .
  • Asymmetric catalysis : Use transition-metal catalysts (e.g., Ru-BINAP) for enantioselective hydrogenation .
  • X-ray crystallography : Resolve absolute configuration post-synthesis (e.g., SHELXL refinement of crystal structures) .

What safety protocols are essential when handling this compound derivatives?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

How can researchers assess the stability and degradation products of this compound under varying conditions?

Answer:

  • Forced degradation studies : Expose the compound to heat (40–80°C), light (UV irradiation), and hydrolytic conditions (acid/base).
  • Analytical tools :
    • HPLC-MS identifies degradation products.
    • TGA/DSC evaluates thermal stability .

What computational approaches predict the biological targets of this compound?

Answer:

  • QSAR modeling : Relate molecular descriptors (e.g., topological polar surface area) to known targets like AT1 receptors .
  • Phylogenetic analysis : Compare structural motifs to inhibitors of related enzymes (e.g., PARP family) .

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